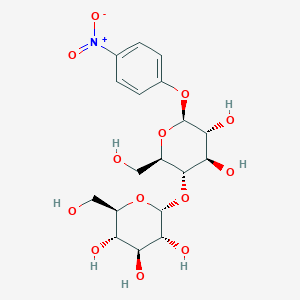

4-Nitrophenyl-beta-D-maltopyranoside

Vue d'ensemble

Description

4-Nitrophenyl-beta-D-maltopyranoside is a chemical compound with the empirical formula C18H25NO13 and a molecular weight of 463.39 g/mol . It is commonly used as a substrate for the enzyme amyloglucosidase, which releases a chromogenic end product, p-nitrophenol, measurable colorimetrically at 410 nm . This compound is significant in various biochemical assays and research applications.

Méthodes De Préparation

The synthesis of 4-Nitrophenyl-beta-D-maltopyranoside typically involves the glycosylation of 4-nitrophenol with maltose derivatives under controlled conditions. The reaction is catalyzed by specific enzymes or chemical catalysts to ensure the selective formation of the beta-D-maltopyranoside linkage . Industrial production methods may involve large-scale enzymatic processes to achieve high yields and purity.

Analyse Des Réactions Chimiques

4-Nitrophenyl-beta-D-maltopyranoside undergoes several types of chemical reactions:

Hydrolysis: In the presence of amyloglucosidase, it is hydrolyzed to release p-nitrophenol and maltose.

Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives under specific conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include enzymes like amyloglucosidase, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed include p-nitrophenol, maltose, and various substituted derivatives.

Applications De Recherche Scientifique

Enzymatic Assays

Substrate for Maltase:

4-Nitrophenyl-beta-D-maltopyranoside serves as a non-reducing substrate for maltase enzymes. When maltase hydrolyzes this compound, it releases 4-nitrophenol, which can be quantitatively measured using spectrophotometry. This property makes it an essential tool for studying maltase activity in various biological samples.

Table 1: Enzyme Activity Measurement Using pNP-β-D-maltopyranoside

Molecular Biology Applications

Biochemical Tool:

pNP-β-D-maltopyranoside is utilized in various biochemical applications due to its ability to serve as a substrate for glycosidases. It is particularly useful in the study of enzyme kinetics and mechanisms involving carbohydrate metabolism.

Case Study:

In a study assessing the kinetic properties of alpha-glucosidase from human sources, researchers employed pNP-β-D-maltopyranoside to determine enzyme activity under different conditions. The results indicated significant variations in enzyme efficiency based on substrate concentration and temperature, highlighting its utility in enzyme characterization .

Food Industry Applications

Quality Control:

In the food industry, pNP-β-D-maltopyranoside can be used to monitor the activity of enzymes involved in starch degradation during food processing. This is crucial for ensuring product quality and consistency.

Example:

A novel enzymatic method utilizing pNP-β-D-maltopyranoside was developed to assess maltase activity in brewing processes. This method allowed for rapid quality control of malt products by measuring enzyme activity directly related to fermentation efficiency .

Research and Development

High-Throughput Screening:

The compound is also employed in high-throughput screening methods for identifying new enzymes with maltolytic activity. Researchers have developed automated systems that utilize pNP-β-D-maltopyranoside to streamline the process of enzyme discovery.

Innovative Methodology:

A recent study described a miniaturized high-throughput workflow using pNP-β-D-maltopyranoside for screening cell wall-degrading enzymes produced by fungi cultivated on raw substrates. The results demonstrated that this method could significantly reduce time and resources needed for enzyme assays compared to traditional methods .

Mécanisme D'action

The primary mechanism of action for 4-Nitrophenyl-beta-D-maltopyranoside involves its hydrolysis by amyloglucosidase. The enzyme cleaves the glycosidic bond, releasing p-nitrophenol and maltose. The released p-nitrophenol can be quantified colorimetrically, providing a measure of enzyme activity . This mechanism is crucial for various biochemical assays and diagnostic tests.

Comparaison Avec Des Composés Similaires

4-Nitrophenyl-beta-D-maltopyranoside can be compared with other similar compounds such as:

4-Nitrophenyl-alpha-D-maltoside: Similar substrate but with an alpha linkage, used for different enzyme assays.

4-Nitrophenyl-beta-D-glucopyranoside: Used for beta-glucosidase assays, differing in the sugar moiety.

4-Nitrophenyl-beta-D-cellobioside: Another chromogenic substrate used for cellulase activity assays.

The uniqueness of this compound lies in its specific application for amyloglucosidase activity measurement, making it a valuable tool in biochemical research and diagnostics.

Activité Biologique

4-Nitrophenyl-beta-D-maltopyranoside (pNPM) is a synthetic substrate widely utilized in biochemical assays, particularly for assessing the activity of glycosidases such as alpha-glucosidase and amyloglucosidase. This compound is characterized by its ability to release p-nitrophenol upon hydrolysis, which can be quantitatively measured, making it a valuable tool in enzymatic studies and diagnostics.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅N₁O₈

- Molecular Weight : 463.40 g/mol

- Appearance : White to light yellow powder

- Purity : ≥98% (HPLC)

- Melting Point : 164-168 °C

The primary biological activity of pNPM involves its hydrolysis by glycosidases. The enzyme cleaves the bond between the maltoside moiety and the nitrophenyl group, resulting in the formation of p-nitrophenol, which is detectable at 405 nm. This reaction can be represented as follows:

Applications in Biochemical Assays

-

Enzyme Activity Measurement : pNPM is extensively used to quantify the activity of various glycosidases, including:

- Alpha-Glucosidase : Important in carbohydrate metabolism and implicated in diabetes management.

- Amyloglucosidase : Used in starch degradation studies.

- Clinical Diagnostics : It serves as a substrate for detecting enzyme deficiencies or abnormalities in metabolic disorders.

Case Study 1: Enzyme Kinetics

A study evaluated the kinetic parameters of alpha-glucosidase using pNPM as a substrate. The results indicated:

- Michaelis-Menten Constant (K_m) : 0.64 mmol/L

- Maximum Velocity (V_max) : Correlated well with other substrates, confirming its reliability for enzyme assays .

Case Study 2: Hydrolysis Mechanism

Research on the pH-dependent mechanisms of hydrolysis revealed:

- At elevated temperatures (90 °C), neighboring group participation was identified as a significant pathway for hydrolysis at high pH levels .

- The reaction exhibited an inverse solvent isotope effect, indicating complex mechanistic pathways during enzymatic activity .

Comparative Analysis of Substrates

| Substrate | K_m (mmol/L) | V_max (μmol/min) | Application |

|---|---|---|---|

| This compound | 0.64 | Variable | Alpha-glucosidase assay |

| 2-Chloro-4-nitrophenyl-α-D-maltotrioside | 0.35 | Higher | Pancreatic amylase assay |

| 4-Methylumbelliferyl-beta-D-maltoside | 0.173 | Moderate | General glycosidase assay |

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-YMJSIHPXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56846-39-0 | |

| Record name | 4-Nitrophenyl-beta-D-maltopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.